molecular formula C8H7BrO2 B8157979 [3-Bromo-4-(methoxy-d3)]benzaldehyde

[3-Bromo-4-(methoxy-d3)]benzaldehyde

Cat. No.: B8157979
M. Wt: 218.06 g/mol
InChI Key: QMPNFQLVIGPNEI-FIBGUPNXSA-N
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Description

[3-Bromo-4-(methoxy-d3)]benzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. This compound is often used in organic synthesis and various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-4-(methoxy-d3)]benzaldehyde typically involves the bromination of 4-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-4-(methoxy-d3)]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-Bromo-4-(methoxy-d3)]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [3-Bromo-4-(methoxy-d3)]benzaldehyde involves its interaction with specific molecular targets. The bromine atom and the methoxy group on the benzene ring influence its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. The aldehyde group can also participate in various chemical reactions, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Similar structure but without the deuterium substitution.

    4-Bromo-3-methoxybenzaldehyde: The positions of the bromine and methoxy groups are reversed.

    3-Methoxy-4-bromobenzaldehyde: Another isomer with different substitution patterns.

Uniqueness

The presence of the deuterium atom in [3-Bromo-4-(methoxy-d3)]benzaldehyde makes it unique compared to its non-deuterated counterparts. This isotopic substitution can influence the compound’s physical and chemical properties, such as its stability and reactivity. Additionally, the deuterium substitution can be useful in tracing studies and kinetic isotope effect experiments .

Properties

IUPAC Name

3-bromo-4-(trideuteriomethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNFQLVIGPNEI-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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